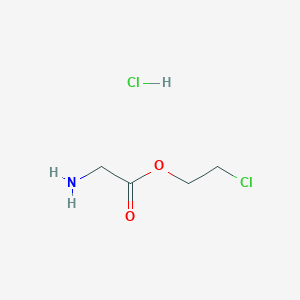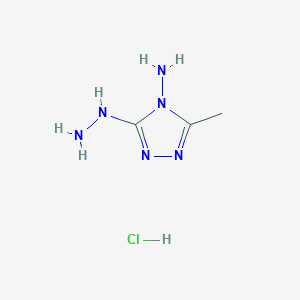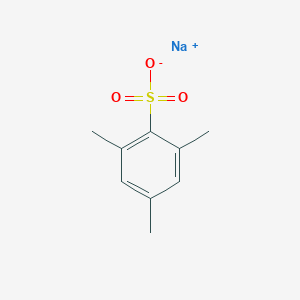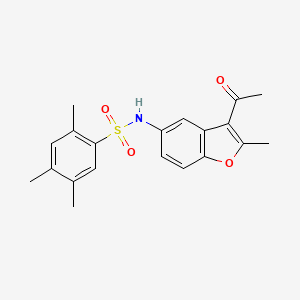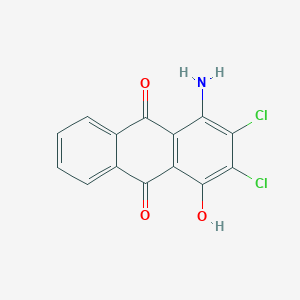
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This compound, with its unique structure, exhibits significant chemical and biological properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione can be achieved through several methods:
Oxidation of Anthracene Derivatives: One common method involves the oxidation of anthracene derivatives using oxidizing agents such as chromium (VI) compounds.
Friedel-Crafts Reaction: Another method is the Friedel-Crafts reaction involving benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), leading to the formation of substituted anthraquinones.
Diels-Alder Reaction: The Diels-Alder reaction between naphthoquinone and butadiene followed by oxidative dehydrogenation is also used to synthesize anthraquinone derivatives.
Analyse Des Réactions Chimiques
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can be carried out using reagents like bromine in the presence of catalysts.
Hydrogenation: Hydrogenation reactions can produce dihydroanthraquinone derivatives.
Common reagents used in these reactions include sulfuric acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of anticancer drugs due to its ability to interact with DNA and inhibit its replication.
Dyes: The compound is a precursor for various dyes used in the textile industry.
Biological Studies: It is used in studies related to its antibacterial, antifungal, and antidiabetic properties.
Chemical Intermediates: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione involves its interaction with DNA, leading to the inhibition of DNA replication. This is achieved through the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell survival .
Comparaison Avec Des Composés Similaires
1-Amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Propriétés
IUPAC Name |
1-amino-2,3-dichloro-4-hydroxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-10(16)14(20)8-7(11(9)17)12(18)5-3-1-2-4-6(5)13(8)19/h1-4,20H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGYAUPYUWXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
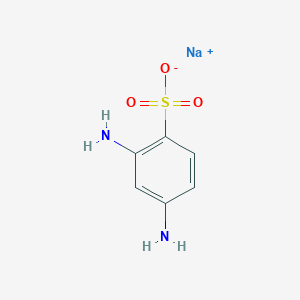
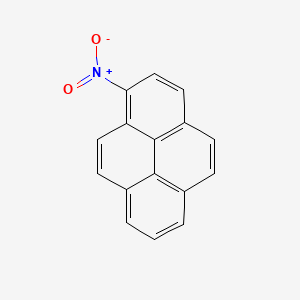
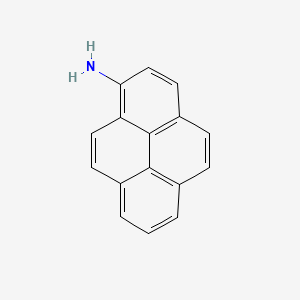
![6,7-Dibromobenzo[de]isochromene-1,3-dione](/img/structure/B7737345.png)
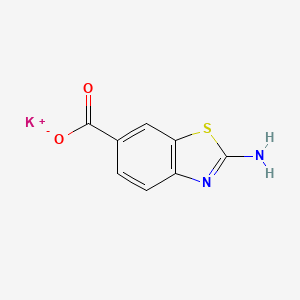
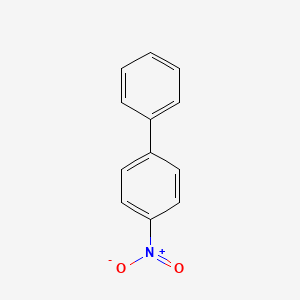
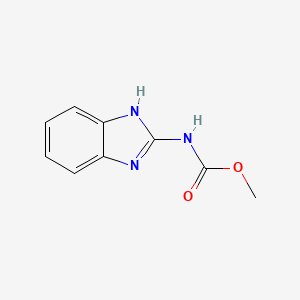
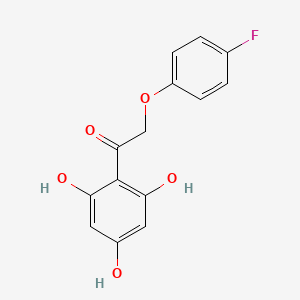
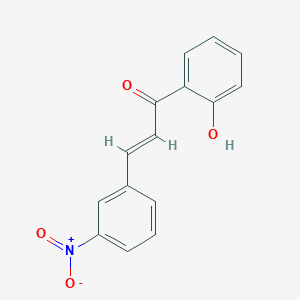
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7737385.png)
